N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide
Description
Properties
Molecular Formula |
C15H15N5O3S |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(3-methyl-2-oxoquinoxalin-1-yl)acetamide |
InChI |
InChI=1S/C15H15N5O3S/c1-9-14(22)20(11-6-4-3-5-10(11)16-9)7-12(21)17-15-19-18-13(24-15)8-23-2/h3-6H,7-8H2,1-2H3,(H,17,19,21) |
InChI Key |
KDOYQIMHAHINLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=NN=C(S3)COC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole and quinoxaline intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include methoxymethyl chloride, thiourea, and various catalysts to facilitate the formation of the thiadiazole ring. The quinoxaline moiety is often synthesized from o-phenylenediamine and diketones.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Thiadiazole Ring
-
Nucleophilic Substitution : The methoxymethyl (-OCH₂OCH₃) group undergoes hydrolysis under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to yield hydroxymethyl-thiadiazole derivatives.
-
Electrophilic Attack : The sulfur atom in the thiadiazole ring reacts with oxidizing agents (e.g., H₂O₂) to form sulfoxide or sulfone derivatives .
Acetamide Linker
-
Hydrolysis : The acetamide group is hydrolyzed to carboxylic acid using concentrated HCl or H₂SO₄ under reflux.
-
Reduction : LiAlH₄ reduces the acetamide to a primary amine, enabling further derivatization .
Quinoxaline Moiety
-
Oxidation : The 2-oxo group is susceptible to oxidation with KMnO₄ or CrO₃, forming quinoxaline-2,3-dione derivatives .
-
Electrophilic Substitution : Bromination or nitration occurs at the quinoxaline C6 position under mild acidic conditions .
Mechanistic Insights
-
Amidation Mechanism : EDC activates the carboxylic acid to an O-acylisourea intermediate, which reacts with the thiadiazole amine to form the acetamide bond .
-
Methoxymethylation : SN2 displacement at the thiadiazole C5 position by methoxymethyl chloride, facilitated by a base (K₂CO₃).
Table 2: Reaction Outcomes for Key Transformations
Analytical Characterization
Reaction products are confirmed via:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiadiazole derivatives, including those similar to N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide. For instance, a study synthesized various thiadiazole derivatives and evaluated their cytotoxic effects against different cancer cell lines such as SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer) using the MTT assay .
Case Study: Thiadiazole Derivatives
These findings suggest that modifications in the thiadiazole structure can enhance anticancer activity, indicating potential for further research into this compound.
Antimicrobial Properties
Thiadiazole compounds have also been studied for their antimicrobial properties. Research has shown that certain thiadiazole derivatives exhibit significant antibacterial and antifungal activities against various pathogens. For example, derivatives were tested against Escherichia coli, Staphylococcus aureus, and Candida albicans, showing promising results .
Case Study: Antimicrobial Activity
| Compound | Pathogen Tested | Activity Level | Reference |
|---|---|---|---|
| 4a | Staphylococcus aureus | Moderate | |
| 4b | Candida albicans | High |
Drug Development Potential
The structural characteristics of this compound suggest its potential as a lead compound in drug development. The combination of the thiadiazole moiety with quinoxaline derivatives can lead to compounds with enhanced bioactivity.
Research Directions
Future research should focus on:
- Synthesis of Derivatives : Exploring various substitutions on the thiadiazole and quinoxaline rings to optimize biological activity.
- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Investigating the molecular mechanisms underlying observed biological activities.
Mechanism of Action
The mechanism by which N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide exerts its effects involves interactions with specific molecular targets. The thiadiazole ring and quinoxaline moiety can bind to enzymes or receptors, modulating their activity. This binding can lead to changes in cellular pathways, influencing processes such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in the substituents on the thiadiazole ring and the heterocyclic system attached via the acetamide linkage. Key examples include:
Table 1: Structural Comparison of Selected Analogues
- Substituent Impact :
Table 2: Physicochemical Properties of Selected Analogues
- Synthetic Routes: Thiadiazole derivatives are typically synthesized via cyclization reactions (e.g., using carbon disulfide with hydrazides) or coupling reactions with secondary amines (e.g., ) . The target compound’s synthesis likely involves forming the thiadiazole ring followed by coupling the quinoxaline moiety via an acetamide bridge, analogous to methods in and .
Biological Activity
N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.
Structural Features
The compound features a thiadiazole ring and a quinoxaline moiety , which are known for their pharmacological significance. The methoxymethyl substituent enhances its chemical reactivity, contributing to its potential therapeutic applications.
| Structural Component | Description |
|---|---|
| Thiadiazole Ring | A five-membered ring containing sulfur and nitrogen atoms, known for antimicrobial and anticancer properties. |
| Quinoxaline Moiety | A bicyclic structure that exhibits significant biological activities, including anticancer effects. |
| Methoxymethyl Group | Enhances solubility and reactivity, potentially increasing biological efficacy. |
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains. Studies have demonstrated significant inhibition rates against Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of cancer cell lines, particularly those associated with breast cancer (MCF-7) and lung cancer (A549). The structure-activity relationship (SAR) indicates that modifications to the thiadiazole and quinoxaline components can enhance anticancer efficacy.
- Antioxidant Activity : The compound has also been evaluated for its antioxidant potential, which is crucial for preventing oxidative stress-related diseases.
Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of thiadiazole derivatives, the compound demonstrated a minimum inhibitory concentration (MIC) of 0.5 µg/mL against Staphylococcus aureus and Escherichia coli. This indicates strong potential for development into an antimicrobial agent .
Anticancer Activity
A recent investigation into the anticancer effects of thiadiazole derivatives revealed that this compound exhibited an IC50 value of 12 µM against the MCF-7 cell line. This suggests significant cytotoxicity and potential for further development as an anticancer drug .
Structure-Activity Relationship (SAR)
The SAR studies highlight how variations in substitution patterns on the thiadiazole and quinoxaline rings affect biological activity:
| Substituent | Effect on Activity |
|---|---|
| Electron-withdrawing groups (e.g., Cl, NO₂) | Increase antimicrobial potency against Gram-positive bacteria. |
| Electron-donating groups (e.g., OCH₃) | Enhance anticancer activity by improving interaction with cellular targets. |
Q & A
Q. What are the standard synthetic routes for preparing N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide, and how is reaction progress monitored?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, chloroacetyl chloride can react with a 1,3,4-thiadiazole precursor under reflux in triethylamine, with TLC (using silica gel plates and UV visualization) to monitor completion . Purification involves recrystallization from solvents like ethanol-DMF mixtures or pet-ether . Key reactants and conditions are summarized below:
| Reactants | Solvent | Catalyst | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Chloroacetyl chloride + 1,3,4-thiadiazole | Triethylamine | None | 4–6 hours | 60–75% | |
| Potassium carbonate + DMF | DMF | Stirring at RT | Until TLC completion | 70–85% |
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650–1750 cm⁻¹, N-H at ~3300 cm⁻¹) .
- NMR : ¹H NMR confirms methoxymethyl protons (δ 3.3–3.5 ppm) and quinoxaline aromatic protons (δ 7.0–8.5 ppm). ¹³C NMR resolves carbonyl carbons (δ 165–175 ppm) .
- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer :
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
- Apoptosis Assays : Flow cytometry with Annexin V/PI staining to detect early/late apoptosis .
- Enzyme Inhibition : Test against kinases or oxidoreductases (IC₅₀ determination) using fluorometric methods .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproducts?
- Methodological Answer :
- Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions .
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction rates .
- Temperature Control : Lower reaction temperatures (e.g., 0–5°C) during exothermic steps to prevent decomposition .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Repetition : Test multiple batches of the compound to rule out purity issues (HPLC ≥98%) .
- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics (Western blot) to validate target pathways .
- Structural Analog Comparison : Synthesize derivatives (e.g., replacing methoxymethyl with cyano groups) to isolate structure-activity relationships (SAR) .
Q. How can computational modeling guide the design of derivatives with improved stability?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate compound behavior in aqueous vs. lipid membranes to predict solubility .
- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites prone to hydrolysis .
- Docking Studies : Use AutoDock Vina to predict binding affinities for target proteins (e.g., EGFR, COX-2) .
Q. What advanced crystallographic methods validate its 3D structure?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: DMSO/water). Refine structures using SHELXL .
- Twinned Data Refinement : For challenging crystals, apply twin law matrices (e.g., HKLF 5 format in SHELXL) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) using CrystalExplorer .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across cell lines?
- Methodological Answer :
- Standardize Assay Conditions : Use identical cell passage numbers, serum concentrations, and incubation times .
- Cross-Validate with Clonogenic Assays : Confirm cytotoxicity via colony formation assays to rule out false positives .
- Meta-Analysis : Pool data from ≥3 independent studies and apply ANOVA with post-hoc Tukey tests .
Tables for Key Data
Q. Table 1: Comparative Synthesis Conditions
| Parameter | Method A | Method B | Method C |
|---|---|---|---|
| Solvent | Triethylamine | DMF | Dioxane |
| Temperature | Reflux | Room Temp | 20–25°C |
| Catalyst | None | K₂CO₃ | Triethylamine |
| Yield | 65% | 80% | 70% |
Q. Table 2: Spectral Data for Structural Confirmation
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 3.38 (s, OCH₃), δ 8.21 (quinoxaline) | |
| ¹³C NMR | δ 167.2 (C=O), δ 158.9 (C-N) | |
| HRMS (ESI+) | [M+H]⁺ m/z 403.0925 (calc. 403.0921) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
